1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
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Description
1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO2S2 and its molecular weight is 257.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine and its derivatives have been widely investigated for their synthetic applications and potential in structural modifications. For instance, enantioenriched 3-pyrrolines, a category to which this compound belongs, have been synthesized using highly enantioselective methods. These methods involve catalytic asymmetric cycloadditions followed by reductive sulfonyl elimination, demonstrating the compound's role in the synthesis of biologically active molecules, such as C-azanucleosides (López-Pérez, Adrio, & Carretero, 2008).
Antimicrobial Applications
Derivatives of this compound have shown promising antimicrobial properties. A novel synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones demonstrated considerable antimicrobial activity, showcasing the therapeutic potential of these compounds. The minimum inhibitory concentration (MIC) values for these synthesized compounds suggest their effectiveness against microbial pathogens (Zareef, Iqbal, & Arfan, 2008).
Catalysis and Organic Synthesis
The compound and its related structures have found extensive use in catalysis and organic synthesis, highlighting its versatility. For example, a study on the Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with beta-phenylsulfonyl enones reported the synthesis of highly functionalized pyrrolidine derivatives, revealing significant potential in the synthesis of complex organic molecules with high regio-, diastereo-, and enantioselectivity (Robles-Machín, González-Esguevillas, Adrio, & Carretero, 2010).
Electrocyclic Reactions and N-Fused Pyrroles Synthesis
Research on the ring-opening and closing protocols from nitrothiophenes, leveraging compounds like this compound, underscores a streamlined approach to N-fused pyrroles. This method is instrumental for synthesizing both synthetic and biologically relevant pyrroles through a tandem 1,6-H shift and 6π-electrocyclization, followed by easy aromatization (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).
Selective Inverse Agonism and Therapeutic Potential
The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, closely related to this compound, demonstrates the compound's capacity for selective inverse agonism. This discovery has led to compounds with high selectivity against certain receptors, showcasing significant therapeutic potential and desirable pharmacokinetic properties (Duan et al., 2019).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c13-16(14,10-3-4-10)12-6-5-9(8-12)11-2-1-7-15-11/h1-2,7,9-10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLKLBWFFPRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.